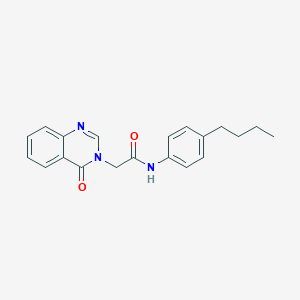

![molecular formula C18H22FNO3 B279500 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol](/img/structure/B279500.png)

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol is a chemical compound that is widely used in scientific research. It is a potent and selective β-AR (beta-adrenergic receptor) agonist, which means that it can activate the β-ARs in the body and produce a range of physiological effects. In

Mecanismo De Acción

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol activates the β-ARs in the body, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. Activation of the β-ARs leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates a range of target proteins and leads to a range of physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol are diverse and depend on the tissue and cell type being studied. In the heart, β-AR activation leads to an increase in heart rate and contractility. In the lungs, β-AR activation leads to bronchodilation and increased airway resistance. In skeletal muscle, β-AR activation leads to increased glucose uptake and glycogenolysis. In adipose tissue, β-AR activation leads to lipolysis and increased thermogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol is a potent and selective β-AR agonist, which makes it a valuable tool for studying the physiological effects of β-AR activation. However, its potency and selectivity can also be a limitation, as it may produce effects that are too strong or specific for some experiments. Additionally, its synthesis can be challenging and time-consuming, which may limit its availability for some researchers.

Direcciones Futuras

There are several future directions for the research on 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol. One direction is to investigate its effects on glucose and lipid metabolism in various tissues, as this may have implications for the treatment of metabolic disorders such as diabetes and obesity. Another direction is to explore its potential as a therapeutic agent for cardiovascular and respiratory diseases, as its ability to activate β-ARs may have beneficial effects in these conditions. Finally, further research is needed to elucidate the molecular mechanisms underlying its physiological effects, which may lead to the development of new drugs that target the β-AR signaling pathway.

Métodos De Síntesis

The synthesis of 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol involves several steps. The first step is the protection of the hydroxyl group of 3-methoxybenzyl alcohol with a benzyl group. This is followed by the reaction of the protected alcohol with 2-fluorobenzyl bromide to form the corresponding ether. The benzyl group is then removed using palladium on carbon, and the resulting alcohol is reacted with 1-bromo-3-chloropropane to form the final product, 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol.

Aplicaciones Científicas De Investigación

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol is widely used in scientific research as a β-AR agonist. It has been used to study the physiological effects of β-AR activation in various tissues, including the heart, lungs, and skeletal muscle. It has also been used to investigate the role of β-ARs in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.

Propiedades

Fórmula molecular |

C18H22FNO3 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

1-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol |

InChI |

InChI=1S/C18H22FNO3/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19/h3-9,13,20-21H,10-12H2,1-2H3 |

Clave InChI |

ASGDTFCMGYZPKV-UHFFFAOYSA-N |

SMILES |

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC)O |

SMILES canónico |

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

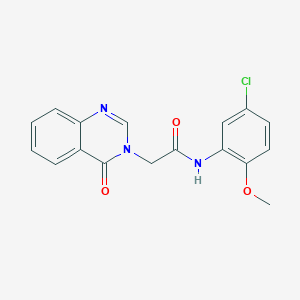

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2,4-dichlorobenzoate](/img/structure/B279419.png)

![N-{3-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B279420.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B279425.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B279426.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B279429.png)

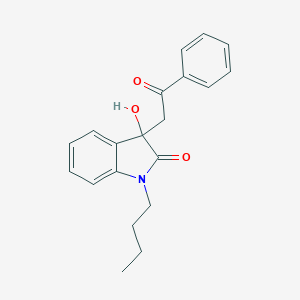

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)

![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B279439.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate](/img/structure/B279442.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279447.png)

![N-(biphenyl-4-ylmethyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279450.png)